Time-Dependent Inactivation vs. Reversible Competitive Inhibition – Direct Intra-Study Comparison
In human placental microsomes, 19,19-difluoroandrost-4-en-17-one (compound 18) caused time-dependent, pseudo-first-order inactivation of aromatase with a kinact of 0.0213 min⁻¹, whereas the 19-acetoxy analog (compound 4) and the 16α‑ and 16β‑bromo derivatives (compounds 14 and 15) exhibited only reversible competitive inhibition with no detectable time‑dependent inactivation [1]. The inactivation by compound 18 required NADPH and oxygen and was prevented by the natural substrate androst‑4‑ene‑3,17‑dione, confirming active‑site‑directed irreversible modification [1].
| Evidence Dimension | Mechanism of aromatase inhibition (reversible vs. irreversible) |
|---|---|
| Target Compound Data | Time‑dependent inactivation: kinact = 0.0213 min⁻¹; inactivation requires NADPH + O₂ and is blocked by androst‑4‑ene‑3,17‑dione. |
| Comparator Or Baseline | 19‑Acetoxyandrost‑4‑en‑17‑one (compound 4), 16α‑bromo‑ and 16β‑bromoandrost‑4‑en‑17‑one (compounds 14, 15): no time‑dependent inactivation observed. |
| Quantified Difference | Qualitative shift from pure competitive inhibition to mechanism‑based irreversible inactivation. |
| Conditions | Human placental microsomal aromatase assay; pre‑incubation with NADPH and O₂. |
Why This Matters
Only the 19,19‑difluoro derivative permanently disables aromatase, making it the exclusive choice for experiments requiring sustained enzyme suppression (e.g., wash‑out resistant inhibition, active‑site labeling).
- [1] Numazawa M, Mutsumi A, Hoshi K, Oshibe M, Ishikawa E, Kigawa H. Synthesis and biochemical studies of 16- or 19-substituted androst-4-enes as aromatase inhibitors. J Med Chem. 1991 Aug;34(8):2496-504. doi:10.1021/jm00112a028. PMID:1875347. View Source
